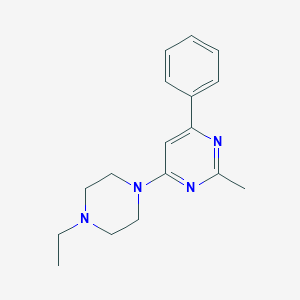

![molecular formula C26H32N2O4 B256209 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one](/img/structure/B256209.png)

3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one, also known as DMH1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound was first synthesized in 2008 and has since been the subject of numerous studies exploring its mechanism of action, biochemical and physiological effects, and potential future directions.

Mecanismo De Acción

3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one is a selective inhibitor of bone morphogenetic protein (BMP) signaling, which is a key pathway involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one binds to the BMP type I receptor, ALK2, and inhibits its kinase activity, which results in the inhibition of downstream signaling. This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. In fibrosis, the inhibition of BMP signaling leads to the inhibition of TGF-β signaling, which is a key pathway involved in the development and progression of fibrosis. In bone disorders, the inhibition of BMP signaling promotes the differentiation of mesenchymal stem cells into osteoblasts, which are responsible for bone formation.

Biochemical and Physiological Effects

3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one has been shown to have various biochemical and physiological effects, depending on the disease and cell type being studied. In cancer cells, 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the migration and invasion of cancer cells. In fibroblasts, 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one has been shown to inhibit the differentiation of fibroblasts into myofibroblasts, which are responsible for the deposition of extracellular matrix in fibrotic tissues. In mesenchymal stem cells, 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one has been shown to promote the differentiation of mesenchymal stem cells into osteoblasts, which are responsible for bone formation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to inhibit BMP signaling in various cell types. However, 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one also has several limitations, including its poor solubility in water and its potential toxicity at high concentrations. 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one also has limited bioavailability, which may limit its potential therapeutic applications in vivo.

Direcciones Futuras

There are several potential future directions for the study of 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one, including the development of more potent and selective inhibitors of BMP signaling, the investigation of the role of BMP signaling in other diseases, and the development of new therapeutic applications for 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one. One potential future direction is the investigation of the role of BMP signaling in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential future direction is the investigation of the role of BMP signaling in immune system regulation and the development of new immunotherapeutic approaches using BMP inhibitors.

Métodos De Síntesis

The synthesis of 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one involves several steps, starting from commercially available starting materials. The first step involves the preparation of 3,5-dimethylphenol, which is then converted to 3,5-dimethylphenol acetate. The next step involves the conversion of 3,5-dimethylphenol acetate to 3-(3,5-dimethylphenoxy)benzaldehyde, which is then reacted with 2-methyl-7-hydroxy-4H-chromen-4-one in the presence of a base to obtain 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one. The final step involves the methylation of the piperidine nitrogen to obtain the final product.

Aplicaciones Científicas De Investigación

3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, fibrosis, and bone disorders. In cancer, 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one has also been shown to inhibit the proliferation and migration of cancer stem cells, which are believed to be responsible for tumor initiation, progression, and recurrence.

In fibrosis, 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one has been shown to inhibit the activation of transforming growth factor-beta (TGF-β) signaling, which is a key pathway involved in the development and progression of fibrosis. 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one has also been shown to inhibit the differentiation of fibroblasts into myofibroblasts, which are the main cell type involved in the deposition of extracellular matrix in fibrotic tissues.

In bone disorders, 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one has been shown to promote the differentiation of mesenchymal stem cells into osteoblasts, which are responsible for bone formation. 3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one has also been shown to inhibit the differentiation of mesenchymal stem cells into adipocytes, which are responsible for fat formation.

Propiedades

Nombre del producto |

3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one |

|---|---|

Fórmula molecular |

C26H32N2O4 |

Peso molecular |

436.5 g/mol |

Nombre IUPAC |

3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]chromen-4-one |

InChI |

InChI=1S/C26H32N2O4/c1-16-12-17(2)14-20(13-16)32-25-18(3)31-26-21(24(25)30)6-7-23(29)22(26)15-28(5)19-8-10-27(4)11-9-19/h6-7,12-14,19,29H,8-11,15H2,1-5H3 |

Clave InChI |

RYSMRDXTZKSFEY-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN(C)C4CCN(CC4)C)O)C)C |

SMILES canónico |

CC1=CC(=CC(=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN(C)C4CCN(CC4)C)O)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,1-dioxothiolan-3-yl)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-5-(4-methoxyphenyl)pyrazole-3-carboxamide](/img/structure/B256130.png)

![2-[2-(1-Azepanyl)-2-oxoethoxy]benzoic acid](/img/structure/B256139.png)

![1-{4-[(4-Ethyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B256145.png)

![2-({2-[(6-Methyl-4-pyrimidinyl)sulfanyl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256148.png)

![2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide](/img/structure/B256150.png)

![4-(3,4-dimethylphenyl)-6,6-dioxo-1-(4-propan-2-yloxyphenyl)-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one](/img/structure/B256151.png)

![2-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide](/img/structure/B256154.png)

![3,3-Dimethyl-4-[(4-methylphenyl)carbonyl]piperazin-2-one](/img/structure/B256157.png)

![2-[4-(1H-benzimidazol-2-yl)-1-piperidinyl]-2-oxoethyl 2-isopropyl-5-methylphenyl ether](/img/structure/B256160.png)

![methyl 2-({[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B256164.png)

![4-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B256165.png)

![2-Isobutyl-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B256173.png)